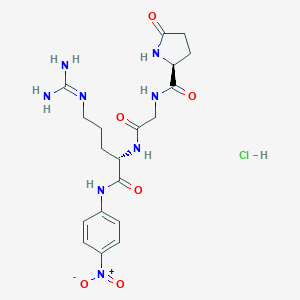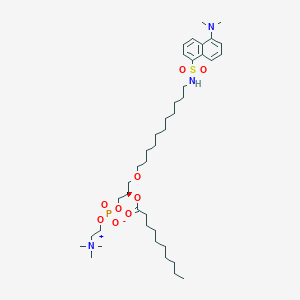
2-(Octyloxy)benzonitrile
Vue d'ensemble
Description
2-(Octyloxy)benzonitrile, also known as 2-Cyanophenyl octyl ether, is a chemical compound with the molecular formula C15H21NO . It has a molecular weight of 231.3333 . This compound is used as a non-quenching plasticizer for optode membranes .
Molecular Structure Analysis
The molecular structure of 2-(Octyloxy)benzonitrile consists of an octyloxy group (C8H17O) attached to the second carbon of a benzonitrile group (C7H4N) . The structure can be represented as CCCCCCCCOc1ccccc1C#N .Chemical Reactions Analysis
Benzonitrile compounds, including 2-(Octyloxy)benzonitrile, can undergo various chemical reactions. For example, the [3+2] cycloaddition reactions of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol have been studied . These reactions followed a one-step mechanism with asynchronous transition states .Physical And Chemical Properties Analysis
2-(Octyloxy)benzonitrile has a density of 0.96 g/mL at 20°C . Its refractive index is 1.506 . The boiling point is predicted to be 355.0±15.0 °C .Applications De Recherche Scientifique
Regio- and Face-Selective Cycloaddition : A study by Blake et al. (1993) demonstrated that benzonitrile oxide can selectively react to form 4,5-dihydroisoxazoles, indicating potential applications in organic synthesis (Blake et al., 1993).
Catalysis in Organic Reactions : Research by Yukimasa et al. (1981) showed that polymeric Pd(II) complexes of benzonitrile derivatives can catalyze the hydrogenation of various substrates, revealing their importance in catalysis (Yukimasa et al., 1981).
Dye-Sensitized Solar Cells : Latini et al. (2014) found that benzonitrile-based electrolytes provide long-term stability and efficiency in dye-sensitized solar cells, reducing the need for complex dyes or agents (Latini et al., 2014).
Pharmaceutical and Natural Product Synthesis : A study by Jia and Wang (2016) highlighted the use of benzonitrile in NHC-catalyzed benzannulation, useful in synthesizing pharmaceuticals and natural products (Jia & Wang, 2016).
Antimicrobial Activity : Fadda et al. (2013) demonstrated that benzonitrile derivatives possess significant antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria (Fadda et al., 2013).
Electroreduction Catalysis : Research by Chung and Anson (2001) showed that benzonitrile, when used with cobalt tetraphenylporphyrin, increases the rate of oxygen electroreduction, implying potential in electrocatalysis (Chung & Anson, 2001).
Biodegradation of Nitrilic Herbicides : Harper's (1977) study found that Fusarium solani strains can use benzonitrile as a sole carbon and nitrogen source, indicating a role in biodegradation of certain herbicides (Harper, 1977).
Artificial Reaction Centers : Luo et al. (2000) developed an artificial reaction center using fullerene and porphyrins, forming a long-lived charge-separated state in benzonitrile, suggesting applications in photochemistry (Luo et al., 2000).
Palladium-Catalyzed Cyanation : Schareina et al. (2004) introduced a novel palladium-catalyzed cyanation method for benzonitrile production, offering industrial applications (Schareina et al., 2004).
Electrochemical Synthesis Applications : Wang et al. (2020) demonstrated that multi-metallic 2D conductive metal-organic frameworks nanowires enable efficient benzonitrile synthesis, surpassing other catalysts (Wang et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-octoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11H,2-6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYQEPJBEYRYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403109 | |
| Record name | 2-(Octyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Octyloxy)benzonitrile | |
CAS RN |
121554-14-1 | |
| Record name | 2-(Octyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Octyloxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)







